molecular formula C16H16ClNOS B2631040 N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252851-03-8

N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2631040
CAS RN: 1252851-03-8
M. Wt: 305.82
InChI Key: SBKKFWVEMHGQAZ-UHFFFAOYSA-N
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Description

The compound “N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, hydrogen, and sulfur . It also has an amide functional group (CONH2), which is a common feature in many biologically active compounds and pharmaceuticals .

Scientific Research Applications

Antibacterial and Antifungal Properties

Studies have shown that derivatives of N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibit antibacterial and antifungal activities. This is particularly evident in compounds such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and its analogs, which have shown effectiveness in inhibiting the growth of various microbial organisms (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antitumor Activity

A series of thiophene carboxamide derivatives, including the N-[(4-chlorophenyl)methyl] analog, have been investigated for their antitumor properties. Compounds like N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide have shown significant antitumor effects, indicating the potential of these compounds in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).

Cytostatic, Antitubercular, and Anti-inflammatory Activity

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the N-[(4-chlorophenyl)methyl] analog, have been predicted to exhibit cytostatic, antitubercular, and anti-inflammatory activities. This highlights the diverse therapeutic potential of these compounds in various medical fields (Chiriapkin, Kodonidi, & Larsky, 2021).

Structural Analysis and Molecular Design

Structural analysis of N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives provides insights into their molecular design. Understanding the intramolecular and intermolecular hydrogen bonding in these compounds aids in assessing their stability and reactivity, which is crucial for pharmaceutical applications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)20-15/h5-9H,1-4,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKKFWVEMHGQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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